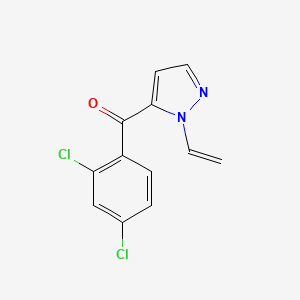![molecular formula C14H15N3OS B13373985 1-{[4-(Allylamino)-2-quinazolinyl]sulfanyl}acetone](/img/structure/B13373985.png)
1-{[4-(Allylamino)-2-quinazolinyl]sulfanyl}acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[4-(Allylamino)-2-quinazolinyl]sulfanyl}acetone is a compound that belongs to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological and pharmaceutical properties, including anticancer, anti-inflammatory, and antimicrobial activities . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and reactivity.
Preparation Methods
The synthesis of 1-{[4-(Allylamino)-2-quinazolinyl]sulfanyl}acetone typically involves the reaction of 4-(allylamino)-2-quinazolinethiol with acetone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production costs.
Chemical Reactions Analysis
1-{[4-(Allylamino)-2-quinazolinyl]sulfanyl}acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allylamino group can be replaced with other nucleophiles such as halides or alkoxides.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction yield .
Scientific Research Applications
1-{[4-(Allylamino)-2-quinazolinyl]sulfanyl}acetone has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of other quinazoline derivatives, which are valuable in medicinal chemistry for developing new drugs.
Medicine: The compound’s derivatives have been explored for their potential as inhibitors of specific enzymes and receptors, making them candidates for drug development.
Mechanism of Action
The mechanism of action of 1-{[4-(Allylamino)-2-quinazolinyl]sulfanyl}acetone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to the induction of apoptosis (programmed cell death) in cancer cells . Additionally, the compound’s ability to form reactive intermediates can contribute to its cytotoxic effects.
Comparison with Similar Compounds
1-{[4-(Allylamino)-2-quinazolinyl]sulfanyl}acetone can be compared with other quinazoline derivatives, such as:
4-(3H)-Quinazolinone: Known for its analgesic and anti-inflammatory properties.
6-Bromoquinazolinone: Used in the synthesis of various bioactive substances.
2,3-Disubstituted-4(3H)-quinazolinone: Exhibits diverse biological activities, including antimicrobial and anticancer effects.
The uniqueness of this compound lies in its specific chemical structure, which allows it to undergo a wide range of chemical reactions and exhibit significant biological activities. This makes it a valuable compound for scientific research and potential drug development.
Properties
Molecular Formula |
C14H15N3OS |
|---|---|
Molecular Weight |
273.36 g/mol |
IUPAC Name |
1-[4-(prop-2-enylamino)quinazolin-2-yl]sulfanylpropan-2-one |
InChI |
InChI=1S/C14H15N3OS/c1-3-8-15-13-11-6-4-5-7-12(11)16-14(17-13)19-9-10(2)18/h3-7H,1,8-9H2,2H3,(H,15,16,17) |
InChI Key |
JSQRPJKZRZFPOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


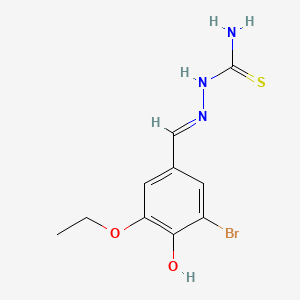
![ethyl 4-{[1-[3-(dimethylamino)propyl]-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13373906.png)
![6-(2-Chloro-4-nitrophenyl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373908.png)
![ethyl 2-{[3-(1H-tetraazol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B13373929.png)
![Methyl 1-[(3-bromophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B13373940.png)
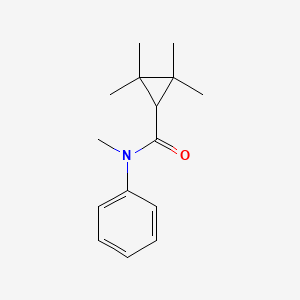
![Ethyl 4-{[2-(4-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B13373948.png)
![5-chloro-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B13373953.png)
![N-[(5-phenyl-2-furyl)methyl]-beta-alanine](/img/structure/B13373959.png)
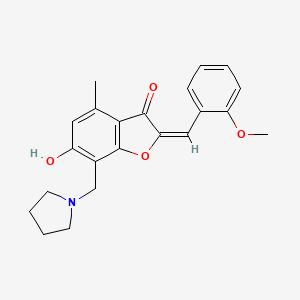
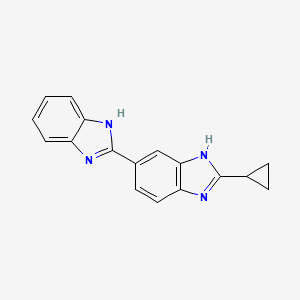
![2-[(3-Methoxy-4-propoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B13373968.png)
![6-(5-Nitro-2-furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373975.png)
